3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile
Description
Properties
Molecular Formula |
C25H26N6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[6-[5-(1-cyclopentylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridin-2-yl]pentanenitrile |
InChI |
InChI=1S/C25H26N6/c1-2-17(10-11-26)23-8-5-9-24(30-23)22-15-28-25-21(22)12-18(13-27-25)19-14-29-31(16-19)20-6-3-4-7-20/h5,8-9,12-17,20H,2-4,6-7,10H2,1H3,(H,27,28) |
InChI Key |
XRNHJEZWHKVBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminopyridine Derivatives
A substituted 3-aminopyridine undergoes cyclization with α,β-unsaturated ketones under acidic conditions to form the pyrrolo[2,3-b]pyridine skeleton. For example:
Reaction Conditions :
Boronation for Cross-Coupling
The brominated pyrrolo[2,3-b]pyridine undergoes Miyaura borylation to generate the boronic acid derivative:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | Dioxane |
| Temperature | 100°C, 8 hours |
| Yield | 85% |
Preparation of 1-Cyclopentyl-4-iodo-1H-pyrazole
The cyclopentylpyrazole subunit is synthesized via nucleophilic substitution and halogenation.
Cyclopentyl Group Introduction
4-Iodo-1H-pyrazole reacts with cyclopentyl bromide under basic conditions:
Key Parameters :
-
Base: Sodium hydride (2.2 equiv)
-
Solvent: DMF, 0°C → room temperature
-
Yield: 78%
Purification and Characterization
The product is purified via silica gel chromatography (eluent: hexane/EtOAc 4:1) and characterized by NMR and HRMS.
Suzuki-Miyaura Coupling of Key Intermediates
The pyrrolo[2,3-b]pyridine boronic ester and 1-cyclopentyl-4-iodo-1H-pyrazole undergo cross-coupling:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 24 hours |
| Yield | 65–70% |
Introduction of the Pentanenitrile Side Chain
The final step involves alkylation of the pyridine ring with a nitrile-containing side chain.
Bromopyridine Intermediate Synthesis
6-Bromopyridin-2-ylpentanenitrile is prepared via nucleophilic substitution:
Reaction Profile :
Final Coupling and Purification
The bromopyridine intermediate couples with the pyrrolo[2,3-b]pyridine-pyrazole hybrid via a second Suzuki reaction:
Purification :
-
Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
-
Final recrystallization from ethanol/water
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each major step:
| Step | Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Pyrrolo core | Cyclization | 68–72 | 95 | Byproduct formation |
| Boronation | Miyaura borylation | 85 | 98 | Catalyst cost |
| Pyrazole coupling | Suzuki-Miyaura | 65–70 | 97 | Regioselectivity control |
| Nitrile side chain | Grignard alkylation | 60 | 90 | Moisture sensitivity |
| Final coupling | Suzuki-Miyaura | 55 | 99 | Steric hindrance |
Scalability and Industrial Considerations
Large-scale production faces challenges in catalyst recycling and solvent waste. Recent patents recommend:
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and aromatic systems undergo selective oxidation under controlled conditions:
Key Findings :
-
Nitrile oxidation to ketones occurs without affecting pyridine or pyrazole rings due to their electron-deficient nature.
-
Ozonolysis selectively cleaves the pyrrolo[2,3-b]pyridine moiety, producing aldehydes detectable via NMR .
Reduction Reactions
The nitrile group and heterocyclic nitrogen atoms participate in reduction:
Key Findings :
-
LiAlH₄ reduces the nitrile to a primary amine while preserving aromaticity in pyrazole/pyridine rings.
-
Catalytic hydrogenation shows limited efficacy due to steric hindrance from the cyclopentyl group .
Nucleophilic Substitution
The pyridine and pyrrolopyridine rings undergo substitution:
| Reagent | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|
| NaNH₂/NH₃ (liquid) | Pyridine C-2 | Replacement with -SH group | 65% | |
| Grignard reagents (RMgX) | Pyrrolopyridine C-3 | Alkylation at α-carbon to nitrile | 52% |
Key Findings :
-
Pyridine C-2 is highly reactive toward strong nucleophiles like amide ions.
-
Grignard additions are sterically hindered but feasible at elevated temperatures .
Cyclization Reactions
Intramolecular interactions enable ring formation:
| Conditions | New Ring Formed | Driving Force | Reference |
|---|---|---|---|
| PCl₅ (reflux, toluene) | Quinazoline | Nitrile + adjacent NH | |
| CuI/L-proline (DMF, 80°C) | Triazole | Azide-alkyne coupling |
Key Findings :
-
Phosphorus pentachloride promotes cyclization between nitrile and pyrrolopyridine NH groups .
-
Click chemistry modifications are achievable via pre-functionalized azide intermediates .
Functional Group Interconversion
The nitrile
Scientific Research Applications
Pharmacological Properties
- Janus Kinase Inhibition : The compound is recognized for its selective inhibition of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) enzymes. These kinases are pivotal in the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Inhibition of these kinases has therapeutic implications for diseases such as myelofibrosis and other hematological malignancies .
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the compound has been investigated for its potential to treat cancers associated with aberrant JAK signaling pathways, making it a candidate for further clinical studies .
- Bioavailability and Oral Administration : The crystalline forms of this compound have been optimized for better bioavailability. The development of specific salts (e.g., hydrobromic acid salt) enhances solubility and stability, crucial for oral formulations in pharmaceutical applications .
Case Study 1: Efficacy in Myelofibrosis Treatment
A clinical study demonstrated that a related compound effectively reduced symptoms in patients with intermediate or high-risk myelofibrosis. The study highlighted the importance of JAK inhibitors in managing this condition, showcasing the potential application of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile as a therapeutic agent .
Case Study 2: Structure-Based Drug Design
Research employing structure-based drug design techniques has shown that modifications to the core structure can enhance selectivity and potency against specific targets like MPS1 kinase. This approach emphasizes the versatility of the compound's scaffold in developing new inhibitors for various kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares structural homology with kinase inhibitors such as 2-(6-((5-(4-(1-METHYLPIPERIDIN-4-YL)PHENYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)METHYL)PYRIDIN-2-YL)PENTANEDINITRILE 2,2,2-TRIFLUOROACETATE (referred to as Compound A in this analysis) . Key differences lie in their substituents and functional groups:
Pharmacological Implications
- Selectivity : The cyclopentyl group in the target compound may confer distinct binding selectivity compared to Compound A’s piperidinylphenyl group, which could interact with hydrophobic kinase pockets .
- Metabolic Stability : Compound A’s trifluoroacetate and fluorine atoms may improve metabolic stability, whereas the target compound’s nitrile group could undergo slower enzymatic degradation.
- Potency : The pentanedinitrile in Compound A might enhance binding affinity through dual hydrogen bonding, whereas the single nitrile in the target compound may prioritize specificity over broad-spectrum activity.
Biological Activity
The compound 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile represents a novel addition to the class of pyrazole and pyridine derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and comparative efficacy against related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Cyclopentyl group : Enhances lipophilicity and may influence binding interactions.
- Pyrazole ring : Known for diverse biological activities, particularly in medicinal chemistry.
- Pyrrolo[2,3-b]pyridine moiety : Associated with neuroprotective and anticancer properties.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Antitumor effects : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Anti-inflammatory properties : The pyrazole component may modulate inflammatory pathways.
- Neuroprotective effects : The pyrrolo[2,3-b]pyridine structure has been linked to neuroprotection in preclinical models.
The proposed mechanisms involve:
- Inhibition of Protein Kinases : The compound targets several kinases involved in cell proliferation and survival pathways, including PDGFR and VEGFR2, with IC50 values indicating potent inhibition (e.g., 2 nM for PDGFR) .
- Modulation of Enzyme Activity : Interaction with enzymes related to metabolic processes has been observed, potentially altering their activity profiles .
Comparative Analysis with Related Compounds
To understand the unique advantages of this compound, a comparative analysis with similar pyrazole derivatives is presented in the table below:
| Compound Name | Structural Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile | Cyclopentyl + Pyrrolo[2,3-b]pyridine | 2 (PDGFR) | Antitumor, Anti-inflammatory |
| PP121 | Pyrazolopyrimidine | 10 (VEGFR2) | Multi-target kinase inhibitor |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Fused ring structure | Varies | Anticancer activity |
Case Study 1: Antitumor Activity
A recent study evaluated the efficacy of the compound against human cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Case Study 2: Neuroprotective Effects
In a neuroprotection model using primary neuronal cultures exposed to oxidative stress, the compound demonstrated a protective effect by reducing cell death and maintaining mitochondrial integrity. These findings correlate with its structural similarity to known neuroprotective agents.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Comprehensive animal studies to assess pharmacokinetics and therapeutic windows.
- Mechanistic studies : Detailed investigations into specific molecular targets and signaling pathways affected by the compound.
- Structure-activity relationship (SAR) studies to optimize potency and selectivity.
Q & A
Q. Table 1: Example Purification Conditions
| Step | Solvent System | Temperature | Yield Range |
|---|---|---|---|
| Initial Purification | Ethyl acetate/hexane (1:4) | RT | 60–70% |
| Recrystallization | 2-Propanol | 0–4°C | 85–90% purity |
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict energetically favorable pathways:
- ICReDD Framework : Use ab initio calculations to map potential energy surfaces and identify transition states. Experimental parameters (e.g., solvent polarity, catalyst loading) can be narrowed using machine learning-based data filtering .
- Case Study : For cyclopentyl-pyrazole coupling, simulate steric effects of the cyclopentyl group on regioselectivity. Validate predictions with kinetic isotopic effect (KIE) studies .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Methodological Answer:
Contradictions often arise from conformational flexibility or impurities:
- Step 1 : Re-examine purification steps. For example, residual solvents (e.g., xylene) in recrystallized products can distort NMR signals. Use high-vacuum drying .
- Step 2 : Cross-validate with multiple techniques:
- Case Example : Discrepancies in pyrrolo-pyridine proton shifts may indicate tautomeric equilibria; use deuterated solvents to stabilize specific forms .
Basic: What statistical methods improve experimental design for yield optimization?
Methodological Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Test variables (temperature, solvent ratio, catalyst concentration) in a structured matrix. For example, a 2³ factorial design reduces experiments from 27 to 8 .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. For this compound, a central composite design identified optimal ethyl acetate/hexane ratios .
Q. Table 2: Example DoE Variables
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | –20°C | 0°C |
| Catalyst Loading | 0.5 eq | 1.5 eq |
| Reaction Time | 24 hr | 48 hr |
Advanced: What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
- Diazomethane Handling : Use ethereal solutions in a fume hood with blast shields. Avoid direct contact; employ quench protocols (e.g., acetic acid) for excess reagent .
- Intermediate Stability : Store pyrrolo-pyridine intermediates under inert gas (Ar/N₂) at –20°C to prevent oxidation .
- Regulatory Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050112 for reactor design safety) .
Advanced: How to analyze the compound’s photostability under experimental conditions?
Methodological Answer:
- Accelerated Testing : Expose samples to UV-Vis light (300–400 nm) in a controlled chamber. Monitor degradation via HPLC-MS every 24 hours.
- Mechanistic Insight : Use TD-DFT calculations to predict excited-state behavior. Compare with experimental UV spectra to identify reactive moieties (e.g., nitrile group oxidation) .
Basic: What analytical techniques validate structural integrity post-synthesis?
Methodological Answer:
- HPLC-PDA : Purity >95% with retention time matching standards.
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
- ¹³C NMR : Assign quaternary carbons (e.g., pyrrolo-pyridine C3) using DEPT-135 .
Advanced: How does the cyclopentyl group influence biological activity in SAR studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
